

Unveiling the Fleeting Structure of Bromine Dioxide (OBrO): A Technical Guide

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Compound of Interest

Compound Name: OBrO

Cat. No.: B1233476

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Pasadena, CA – October 28, 2025 – The transient and highly reactive nature of the bromine dioxide radical (**OBrO**) presents a significant challenge to its structural characterization. This technical guide provides an in-depth analysis of the experimental and theoretical methodologies employed to elucidate the precise molecular geometry of this important atmospheric species. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents detailed experimental protocols, and offers a comparative view of theoretical and experimental data.

Core Findings: Molecular Geometry of OBrO

The molecular structure of the **OBrO** radical has been determined with high precision through a combination of microwave spectroscopy and ab initio quantum chemical calculations. The molecule exhibits a bent geometry with a bond angle of approximately 105 degrees. The bromine atom is the central atom, with oxygen atoms positioned at the ends of the bent structure. The molecule is a radical, with an unpaired electron located on the bromine atom.

2v2v

symmetry.

Parameter	Experimental Value (Microwave Spectroscopy)	Theoretical Value (Ab initio Calculation)
Br-O Bond Length (r)	1.831 Å	1.834 Å
O-Br-O Bond Angle (∠)	114.5°	114.3°

Table 1: Summary of experimentally determined and theoretically calculated molecular geometry parameters for **OBrO**.

Experimental Determination: Microwave Spectroscopy

The gas-phase molecular structure of **OBrO** was definitively characterized using microwave spectroscopy. This powerful technique allows for the precise measurement of rotational constants, from which the molecular geometry can be accurately derived.

Experimental Protocol: Microwave Spectroscopy of **OBrO**

The production and spectroscopic analysis of the transient **OBrO** radical requires a specialized experimental setup. The following protocol is based on the successful determination of its rotational spectrum.

1. Generation of **OBrO**:

- The **OBrO** radical is synthesized in the gas phase via the reaction of atomic oxygen (O) with molecular bromine (Br₂).
- Atomic oxygen is typically produced by a microwave discharge in a mixture of O₂ and an inert gas (e.g., Argon).
- The bromine vapor is introduced downstream from the discharge to react with the oxygen atoms.

2. Reaction Chamber and Sample Introduction:

- The reaction occurs within a specialized absorption cell of a microwave spectrometer.
- The products of the $O + Br_2$ reaction, which include **OBrO**, BrO, and other species, are continuously flowed through the cell.

3. Microwave Spectroscopy:

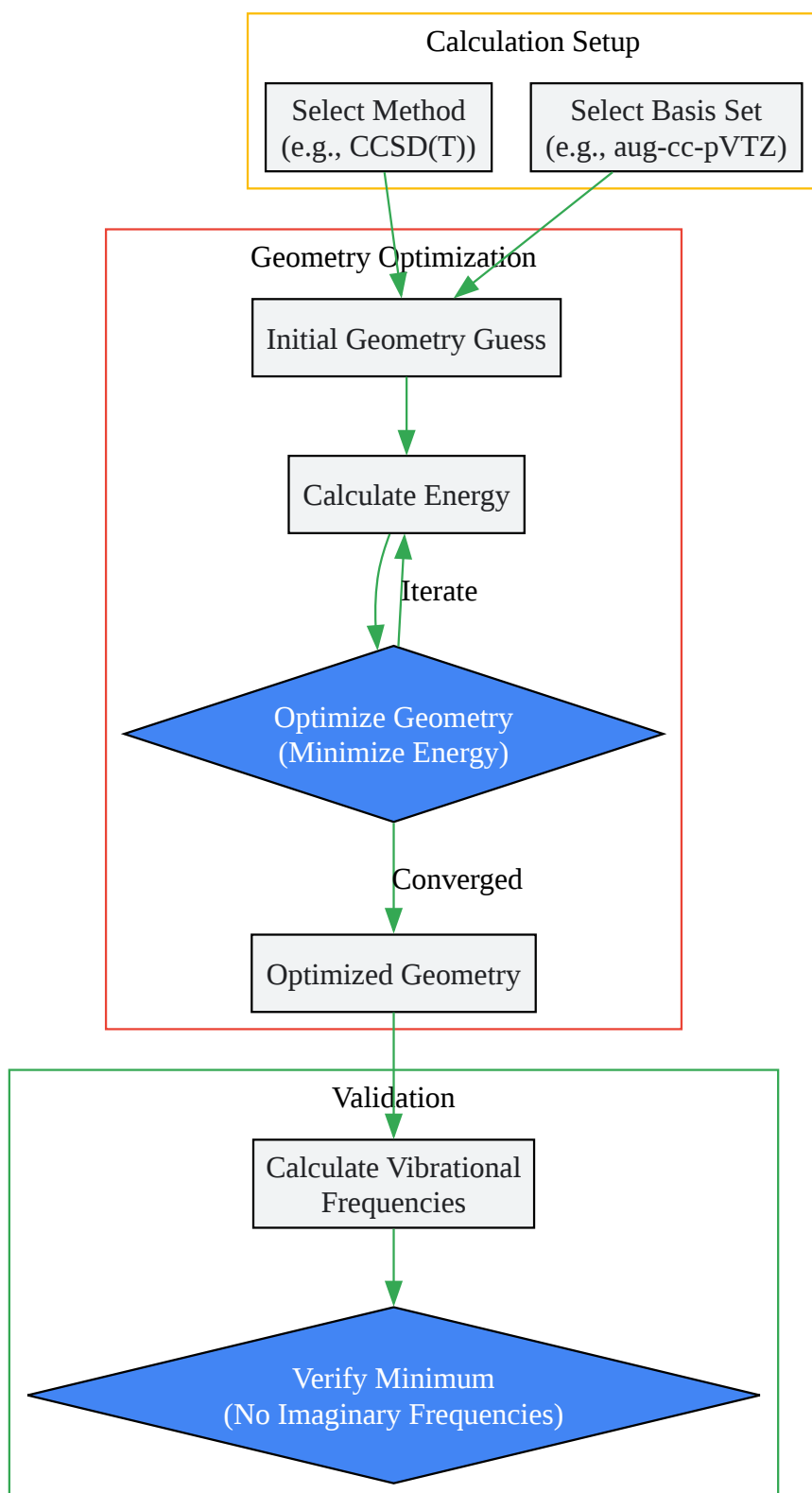
- The absorption cell is irradiated with microwave radiation over a broad frequency range.
- The rotational transitions of the **OBrO** molecule absorb specific frequencies of microwave radiation.
- A sensitive detector measures the absorption of microwaves as a function of frequency, generating a rotational spectrum.

4. Spectral Analysis:

- The observed rotational transitions are assigned to specific quantum number changes for the $O^{79}BrO$ and $O^{81}BrO$ isotopologues.
- The frequencies of these transitions are then fitted to a Hamiltonian model to determine the precise rotational constants (A, B, and C) for each isotopic species.

5. Structure Determination:

- The experimentally determined rotational constants for the different isotopologues are used to calculate the moments of inertia of the molecule.
- From these moments of inertia, the Br-O bond length and the O-Br-O bond angle are derived with high accuracy.



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